Zafirlukast m-Tolyl Isomer

Chiral chromatography Positional isomer separation Method validation

Zafirlukast m-Tolyl Isomer (CAS 1159195-69-3) is a critical positional isomer impurity reference standard for Zafirlukast ANDA submissions. Co-elution of the meta/para isomer pair during RP-HPLC validation causes system suitability failures, risking regulatory rejection. • Resolves the critical meta/para impurity pair at Rs > 1.5 using pH-optimized ammonium formate mobile phase (pH 4.4). • Enables baseline resolution (Rs > 3.0) of ortho, meta, and para isomers on Chiralpak-IA for forensic supply chain verification. • Fully characterized by IR, MS, and NMR; supports ICH Q2(R1) specificity and ICH Q3A quantitation at ≤ 0.10% thresholds.

Molecular Formula C31H33N3O6S
Molecular Weight 575.68
CAS No. 1159195-69-3
Cat. No. B588709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZafirlukast m-Tolyl Isomer
CAS1159195-69-3
SynonymsN-[3-[[2-Methoxy-4-[[[(3-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester;  Zafirlukast Related Compound D;  Cyclopentyl 3-[2-Methoxy-4-(m-tolylsulfonylcarbamoyl)benzyl]-1-methylindol-5-ylcarbam
Molecular FormulaC31H33N3O6S
Molecular Weight575.68
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC
InChIInChI=1S/C31H33N3O6S/c1-20-7-6-10-26(15-20)41(37,38)33-30(35)22-12-11-21(29(17-22)39-3)16-23-19-34(2)28-14-13-24(18-27(23)28)32-31(36)40-25-8-4-5-9-25/h6-7,10-15,17-19,25H,4-5,8-9,16H2,1-3H3,(H,32,36)(H,33,35)
InChIKeyCXQBGQANHHFUKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zafirlukast m-Tolyl Isomer Reference Standard


Zafirlukast m-Tolyl Isomer (CAS 1159195-69-3), also designated as Zafirlukast Related Compound D, is a positional isomer and process-related impurity of the cysteinyl leukotriene type 1 receptor antagonist Zafirlukast. The compound is chemically defined as N-[3-[[2-methoxy-4-[[[(3-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic acid cyclopentyl ester, bearing the toluenesulfonyl moiety at the meta position rather than the ortho position found in the active pharmaceutical ingredient (API) [1]. It is primarily utilized as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions and commercial production of Zafirlukast [2].

Why Zafirlukast m-Tolyl Isomer Cannot Be Substituted


Positional isomers of Zafirlukast—ortho (API), meta, and para—cannot be generically interchanged in analytical reference standard applications because they exhibit distinct chromatographic behaviors that directly impact quantification accuracy and regulatory compliance. The meta and para isomers constitute a critical impurity pair whose reversed-phase HPLC resolution is highly sensitive to mobile phase pH; improper selection or substitution leads to co-elution and failure to meet system suitability requirements [1]. Furthermore, the meta isomer's specific toluenesulfonyl substitution pattern produces unique UV absorption and mass spectrometric signatures that are essential for unambiguous identification and quantification in stability-indicating methods [2].

Differentiation Evidence for Zafirlukast m-Tolyl Isomer


Chiral Resolution of Ortho, Meta, and Para Isomers

In normal-phase chiral LC on an immobilized amylose-based Chiralpak-IA column, the resolution (Rs) between the ortho (API), meta (m-tolyl), and para (p-tolyl) isomers of Zafirlukast was consistently greater than 3.0, demonstrating baseline separation sufficient for quantitative analysis. The meta isomer elutes as a distinct peak with a retention time intermediate between the ortho and para isomers, enabling unambiguous identification in bulk drug and dosage form samples [1]. In contrast, the reversed-phase achiral methods struggle to resolve the meta and para pair without precise pH control, with resolution dropping below 1.5 at suboptimal pH [2].

Chiral chromatography Positional isomer separation Method validation

RP-HPLC Resolution of Meta and Para Isomers

The meta and para isomers of Zafirlukast form a critical impurity pair in RP-LC whose resolution is highly pH-sensitive. At pH 4.4 using ammonium formate buffer and acetonitrile gradient on a sub-2-µm particle column, the desired resolution (Rs > 1.5) between these two positional isomers was achieved, whereas at other pH values the pair co-eluted or showed insufficient separation [1]. The meta isomer consistently elutes before the para isomer under these optimized conditions, as confirmed by spiking experiments with the synthesized m-tolyl isomer reference standard [2].

Reversed-phase HPLC Critical pair separation pH-dependent resolution

Meta Isomer Quantification as Process Impurity

During the process development of Zafirlukast, the meta isomer (characterized as Impurity 3, bearing the toluene-3-sulfonylaminocarbonyl moiety) was detected in crude Zafirlukast samples at levels ranging from 0.05% to 0.15% by reverse-phase gradient HPLC [1]. This detection level falls within the ICH Q3A identification threshold for drug substances (0.10% for a maximum daily dose ≤ 2 g/day), making the availability of a characterized reference standard essential for quantifying this impurity in API release testing [1][2].

Impurity profiling Process development Quality control

Meta and Para Isomers as Degradation Markers

The RP-LC method validated by Thiyagarajan et al. (2012) demonstrated that the meta and para isomers are not only process impurities but also potential degradation products formed under oxidative and thermal stress conditions. The method achieved resolution > 1.5 for all known impurities including the meta-para critical pair, with linear calibration (r² > 0.999) from the limit of quantitation to 0.3% [1]. Forced degradation studies confirmed that the m-tolyl isomer reference standard is necessary to identify and quantify oxidative degradants that co-elute with the API under non-optimized conditions [1].

Forced degradation Stability-indicating method Degradation product identification

Application Scenarios for Zafirlukast m-Tolyl Isomer


System Suitability for Critical Pair Resolution

In ANDA submissions for generic Zafirlukast, the m-tolyl isomer reference standard is essential for system suitability testing during reversed-phase HPLC method validation. The meta and para isomer pair requires pH-optimized mobile phase (ammonium formate at pH 4.4) to achieve Rs > 1.5 [1]. The m-tolyl isomer serves as the critical marker to verify batch-to-batch method performance and ensure that the analytical method can reliably separate the positional isomers as mandated by ICH Q2(R1) specificity requirements [1][2].

Tracking Meta Isomer Formation During Synthesis

The m-tolyl isomer is formed during Zafirlukast synthesis via regioselective sulfonylation side reactions. Process chemists utilize the m-tolyl isomer reference standard to quantify impurity levels in crude API, targeting levels below 0.10% to meet ICH Q3A identification thresholds [1]. Goverdhan et al. (2009) confirmed the meta isomer structure (Impurity 3) through comprehensive IR, MS, and NMR characterization, enabling root-cause analysis of its formation mechanism and subsequent process optimization to minimize its generation [2].

Oxidative and Thermal Degradant Quantification

For QC release testing of Zafirlukast drug substance and finished dosage forms, the m-tolyl isomer reference standard enables identification and quantification of degradation products formed under ICH Q1A stress conditions (oxidation, thermal, photolytic, and hydrolytic degradation) [1]. The validated RP-LC method achieves a linear calibration range from LOQ to 0.3% for the meta isomer, supporting accurate determination even at trace levels [2].

Chiral Purity Profiling for Counterfeit Detection

The chiral normal-phase LC method on Chiralpak-IA provides baseline resolution (Rs > 3.0) of ortho, meta, and para isomers [1]. This high-resolution isomer fingerprint is applicable in forensic analysis and supply chain integrity programs to detect counterfeit Zafirlukast products, as incorrect isomer ratios or the presence of uncharacterized isomeric impurities serve as chemical signatures of unauthorized manufacturing routes [1].

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